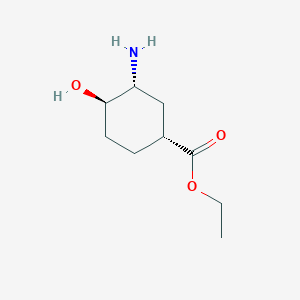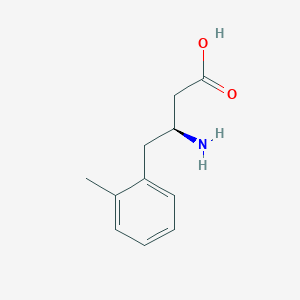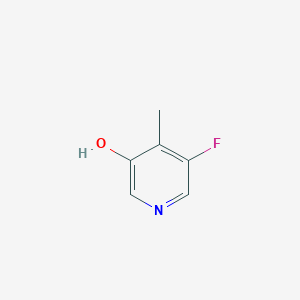![molecular formula C11H19NO3 B11926664 (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[320]heptane-6-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, a hydroxyl group, and a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl acrylate and a suitable amine.
Cyclization: The key step involves a cyclization reaction to form the bicyclic structure. This can be achieved through a [3+2] cycloaddition reaction.
Hydroxylation: Introduction of the hydroxyl group can be accomplished using oxidation reactions, such as the use of osmium tetroxide (OsO4) followed by reduction.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds with neurological activity.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of bicyclic compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play a crucial role in binding to these targets, leading to modulation of their activity. The bicyclic structure provides rigidity, enhancing the compound’s specificity and affinity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4R,5S)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate: A stereoisomer with different spatial arrangement of atoms.
tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate: Without specific stereochemistry.
tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxamide: An amide derivative.
Uniqueness
(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[320]heptane-6-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl (1S,4S,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |
Clave InChI |
XTEBUCCBQRIZOA-XHNCKOQMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1[C@H](CC2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2C1C(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926606.png)






![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)
